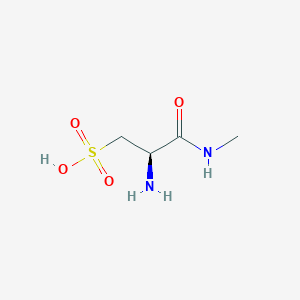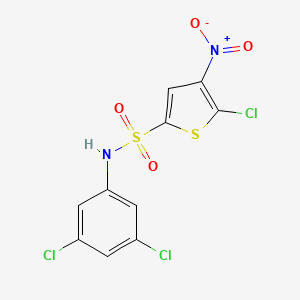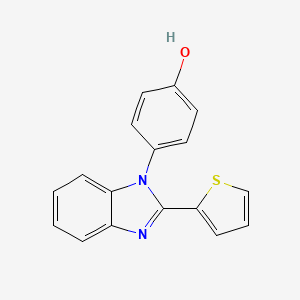![molecular formula C15H13NO2 B12599071 4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile CAS No. 917608-05-0](/img/structure/B12599071.png)
4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Hydroxyéthyl)phénoxy]benzonitrile est un composé organique de formule moléculaire C15H13NO2. C’est une substance solide qui se présente sous la forme d’une poudre cristalline incolore à jaune pâle. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l’industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[4-(2-hydroxyéthyl)phénoxy]benzonitrile implique généralement la réaction du 4-hydroxybenzonitrile avec le 2-bromoéthanol en présence d’une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant comme le diméthylformamide (DMF) à des températures élevées. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle du 4-[4-(2-hydroxyéthyl)phénoxy]benzonitrile suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de grands réacteurs et de systèmes à flux continu pour garantir une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits. Le produit final est purifié à l’aide de techniques de purification à l’échelle industrielle telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[4-(2-hydroxyéthyl)phénoxy]benzonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe nitrile peut être réduit en groupe amine.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le gaz hydrogène (H2) avec un catalyseur au palladium.
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle en présence d’une base.
Principaux produits formés
Oxydation : Formation du 4-[4-(2-oxoéthyl)phénoxy]benzonitrile.
Réduction : Formation du 4-[4-(2-aminoéthyl)phénoxy]benzonitrile.
Substitution : Formation de divers dérivés substitués selon le réactif utilisé.
Applications De Recherche Scientifique
Le 4-[4-(2-hydroxyéthyl)phénoxy]benzonitrile a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du 4-[4-(2-hydroxyéthyl)phénoxy]benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe nitrile peut participer à diverses réactions chimiques. Ces interactions peuvent moduler l’activité des enzymes et des récepteurs, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Le 4-[4-(2-hydroxyéthyl)phénoxy]benzonitrile peut être comparé à d’autres composés similaires tels que :
4-(2-Hydroxyéthyl)benzonitrile : Il lui manque le groupe phénoxy, ce qui donne des propriétés chimiques et une réactivité différentes.
4-(2-Hydroxyéthyl)phénol : Il lui manque le groupe nitrile, ce qui conduit à des activités biologiques différentes.
4-(2-Aminoéthyl)phénoxybenzonitrile : Il contient un groupe amine au lieu d’un groupe hydroxyle, ce qui affecte son comportement chimique et ses applications.
Le caractère unique du 4-[4-(2-hydroxyéthyl)phénoxy]benzonitrile réside dans sa combinaison de groupes fonctionnels, ce qui fournit une plateforme polyvalente pour diverses transformations chimiques et applications.
Propriétés
Numéro CAS |
917608-05-0 |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-[4-(2-hydroxyethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C15H13NO2/c16-11-13-3-7-15(8-4-13)18-14-5-1-12(2-6-14)9-10-17/h1-8,17H,9-10H2 |
Clé InChI |
DSSRVNOELQTNJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCO)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)



![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)

![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-](/img/structure/B12599075.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)




